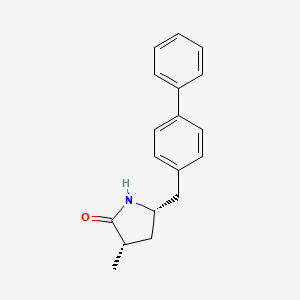
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one
Vue d'ensemble
Description
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is a member of the pyrrolidinone family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19NO
- Molecular Weight : 265.3 g/mol
- Structure : The compound features a biphenyl group attached to a pyrrolidinone ring, which is believed to influence its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions can modulate mood, cognition, and potentially exhibit nootropic effects.
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions. Its structural similarities to known cognitive enhancers imply potential efficacy in improving memory and learning processes.
- Neuroprotective Properties : There is evidence indicating that pyrrolidinones can exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
- Sedative Effects : Some derivatives within the pyrrolidinone class have shown sedative properties in animal models, suggesting that this compound could have similar effects.
Toxicological Profile
The safety profile of this compound remains under investigation. However, related compounds have demonstrated varying degrees of toxicity in different biological systems. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been studied for its embryotoxic potential, highlighting the importance of thorough toxicological evaluations for new derivatives.
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancers
A study focusing on the cognitive enhancing properties of pyrrolidinone derivatives found that specific structural modifications could significantly affect their potency as nootropic agents. The findings suggest that this compound may be a candidate for further investigation in cognitive enhancement research due to its unique structure and potential pharmacological effects .
Toxicological Evaluations
Research on NMP shows significant embryotoxicity in rat models when exposed to varying concentrations. This raises concerns regarding the safety profile of related compounds like this compound. It is crucial to conduct similar studies to ascertain the safety and potential risks associated with this compound .
Propriétés
IUPAC Name |
(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















